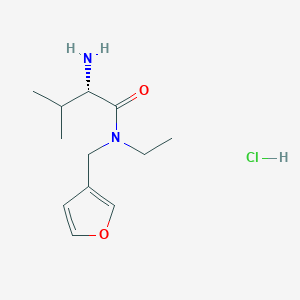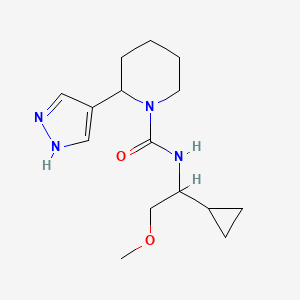
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
Mechanism of Action
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects
The increase in GABA levels in the brain resulting from this compound administration can have a range of effects on neuronal activity and behavior. GABA is known to play a crucial role in regulating neuronal activity in the brain, and an increase in GABA levels can lead to a reduction in neuronal excitability and a decrease in the release of other neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of GABA on neuronal activity and behavior. However, there are also limitations to the use of this compound in laboratory experiments. It is a highly specialized compound that requires a high level of expertise in organic chemistry to synthesize, and it can be expensive to obtain.
Future Directions
There are several potential future directions for research on N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the exploration of the therapeutic potential of this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on neuronal activity and behavior.
Synthesis Methods
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound typically involves the use of specialized equipment and techniques, and requires a high level of expertise in organic chemistry.
Scientific Research Applications
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been the subject of extensive research in the field of neuroscience, with a particular focus on its potential therapeutic applications for the treatment of various neurological and psychiatric disorders. Studies have shown that inhibition of GABA transaminase by this compound can lead to an increase in GABA levels in the brain, which can have a range of effects on neuronal activity and behavior.
properties
IUPAC Name |
N-(1-cyclopropyl-2-methoxyethyl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-10-13(11-5-6-11)18-15(20)19-7-3-2-4-14(19)12-8-16-17-9-12/h8-9,11,13-14H,2-7,10H2,1H3,(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXYMCEFFRPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

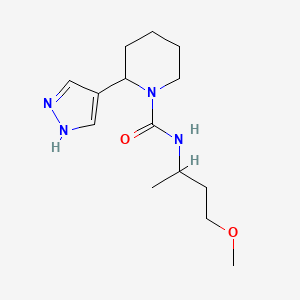
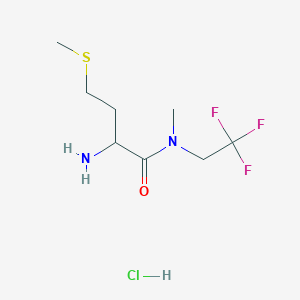
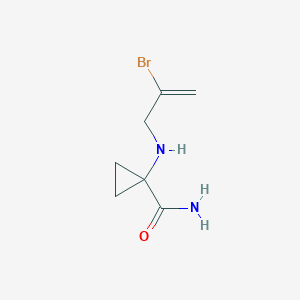
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)


![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![2-Amino-1-[3-(5-chloropyridin-2-yl)oxypiperidin-1-yl]pentan-1-one;hydrochloride](/img/structure/B7643103.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
